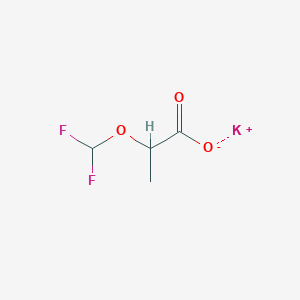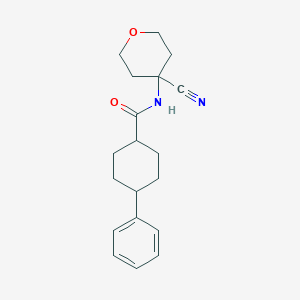
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule characterized by a quinoline backbone with substitutions at various positions. Known for its potential biological activities, this compound is a subject of interest in medicinal chemistry, particularly for its role in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized using the Skraup synthesis or other classical methods involving the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitric acid.
Substitution Reactions: : Methoxy and methyl groups are introduced via electrophilic substitution reactions.
Amide Formation: : The final step involves the formation of the acetamide moiety through the reaction of the quinoline derivative with an appropriate acylating agent such as acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods:
Industrial production might leverage continuous flow processes to enhance reaction efficiency and yield. This involves the use of automated synthesis equipment that allows for precise control of reaction conditions, scaling up the production while maintaining quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation at various sites, potentially forming quinolinone derivatives.
Reduction: : Reduction reactions could reduce carbonyl groups to alcohols.
Substitution: : The presence of methoxy and acetamide groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Employs agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents or alkylating agents can be used depending on the desired substitution.
Major Products:
Quinolinone derivatives through oxidation.
Alcohol derivatives through reduction.
Varied substituted quinolines through nucleophilic or electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several key applications in scientific research:
Chemistry: : As an intermediate in organic synthesis and reaction mechanism studies.
Biology: : In cell biology for studying cellular uptake and molecular binding interactions.
Medicine: : Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure allowing for diverse biological activities.
Industry: : Utilized in the formulation of certain specialty chemicals and materials, leveraging its specific physicochemical properties.
Mecanismo De Acción
This compound exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism involves:
Molecular Targets: : Binding to specific proteins or receptors, altering their function.
Pathways: : Modulation of signaling pathways, potentially inhibiting or activating various cellular processes. By binding to targets like kinases or other enzymes, it can influence pathways related to cell growth, apoptosis, or immune responses.
Comparación Con Compuestos Similares
2-quinolinone derivatives: : Similar backbone with varying functional groups.
4-oxoquinoline derivatives: : Differ in substituent placement and specific functional groups.
Uniqueness:
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide stands out due to its specific combination of methoxy, methyl, and acetamide groups, providing a unique profile in terms of reactivity and biological activity compared to other quinoline derivatives.
Well, that's a dive into the fascinating world of chemistry. What's the most intriguing aspect for you?
Propiedades
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(22)15-9-6-10-17(24-2)19(15)21(13)12-18(23)20-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZLKUSJVVIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2826921.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2826925.png)






